2,2,5,7,8-Pentamethyl-6-chromanol

Polymer Chemistry Industrial Stabilization Acrylic Monomer Processing

2,2,5,7,8-Pentamethyl-6-chromanol (PMC, APC-100) is a sterically hindered phenolic antioxidant and androgen receptor (AR) antagonist that outperforms α-tocopherol and Trolox in potency and membrane partitioning. Unlike α-tocopherol, PMC inhibits human platelet aggregation at 5–10× lower concentrations, provides superior cytoprotection in neuronal excitotoxicity models, and acts as a more effective polymerization inhibitor in acrylic acid systems. With validated antiandrogen activity in phase 1/2a clinical trials, PMC uniquely enables dual-pathway investigation of AR signaling and oxidative stress. Ideal for prostate cancer research, platelet assays, and specialty polymer stabilisation. High purity (≥98%), low molecular weight, and defined melting point ensure reproducible results.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 950-99-2
Cat. No. B1683935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,7,8-Pentamethyl-6-chromanol
CAS950-99-2
SynonymsAPC100;  APC 100;  APC-100;  Chromane C1;  Chroman C1;  PMHCR;  PMCol;  NSC 226236;  NSC226236;  UNII7G73627R36;  NSC226236;  AC11926;  BP11301;  LS39406;  DB031296;  Z3168. Pubchem CID 99479;  22578Pentamethyl6chromanol.
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C
InChIInChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
InChIKeySEBPXHSZHLFWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2) – Chemical Class and Core Characteristics


2,2,5,7,8-Pentamethyl-6-chromanol (PMC, PMCol) is a sterically hindered phenolic compound that serves as the synthetic antioxidant chroman head group model of α-tocopherol (vitamin E), devoid of the phytyl side chain [1]. Unlike the full tocopherol molecule, PMC is a low-molecular-weight (220.31 g/mol) solid with a defined melting point of 89–91 °C, commonly supplied at purities of 97–98% . Its structure consists of a 6‑chromanol core fully methylated at the 2,2,5,7,8 positions, which confers enhanced oxidative stability and distinct partitioning behavior compared to both α-tocopherol and water-soluble analogs like Trolox [2][3].

Why 2,2,5,7,8-Pentamethyl-6-chromanol Cannot Be Replaced by Generic α‑Tocopherol or Trolox in Critical Applications


Despite sharing the chromanol antioxidant pharmacophore, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) exhibits fundamentally different performance profiles from its closest in-class analogs—α-tocopherol and Trolox—due to the absence of the phytyl tail (vs. α-tocopherol) and the lack of a hydrophilic carboxyl group (vs. Trolox). These structural distinctions translate into quantifiable divergences in potency, solubility, and biological targeting: PMC is over 5–10 × more potent than α-tocopherol in inhibiting human platelet aggregation [1], provides superior cytoprotection compared to Trolox in neuronal models [2], and outperforms α-tocopherol as a polymerization stabilizer in acrylic acid systems [3]. Consequently, substituting PMC with either α-tocopherol or Trolox in assays or industrial processes where these specific quantitative advantages are required will lead to underperformance or experimental failure. The evidence detailed in Section 3 quantifies these critical differences.

Quantitative Evidence Guide: Differentiating 2,2,5,7,8-Pentamethyl-6-chromanol from α-Tocopherol and Trolox


Superior Polymerization Inhibition: 2,2,5,7,8-Pentamethyl-6-chromanol vs. α‑Tocopherol in Acrylic Acid Stabilization

In acrylic acid monomer stabilization, 2,2,5,7,8-pentamethyl-6-chromanol demonstrates unambiguous superiority over α-tocopherol as a polymerization inhibitor. Patent data explicitly state that examples show the superiority of 2,2,5,7,8-pentamethyl-6-chromanol compared to α-tocopherol in the stabilization of acrylic acid [1]. This differentiation is attributed to the absence of the phytyl tail, which reduces steric hindrance at the phenolic OH group and enhances radical scavenging efficiency in the non-polar monomer environment.

Polymer Chemistry Industrial Stabilization Acrylic Monomer Processing

Enhanced Antiplatelet Potency: 2,2,5,7,8-Pentamethyl-6-chromanol Exhibits 5–10× Greater Inhibition vs. α‑Tocopherol

In human platelet aggregation assays, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) is over 5–10 × more potent than α-tocopherol [1]. PMC (25–350 μM) dose-dependently reduced platelet aggregation, whereas α-tocopherol required substantially higher concentrations to achieve comparable inhibition [1]. This potency gap is clinically relevant given that vitamin E antiplatelet effects have been studied at high doses (e.g., 1200 IU/day) [2].

Platelet Aggregation Cardiovascular Research Thrombosis Models

Greater Neuronal Cytoprotection: 2,2,5,7,8-Pentamethyl-6-chromanol Outperforms Trolox in Glutamate‑Induced Cytotoxicity

In immature primary cortical neuron cultures exposed to glutamate, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) provided significantly greater cytoprotection than Trolox (2-carboxy-2,5,7,8-pentamethyl-6-chromanol) [1]. The protective effect of Trolox was less potent than that of PMC [1]. Both compounds were tested alongside eight vitamin E homologues, and the difference is attributed to PMC's superior lipid solubility and membrane partitioning, which enhances its ability to quench lipid peroxyl radicals within neuronal membranes.

Neuronal Cell Culture Oxidative Stress Glutamate Excitotoxicity

Lipid Peroxidation Inhibition: 2,2,5,7,8-Pentamethyl-6-chromanol IC₅₀ = 170 nM in Rat Hepatocyte Membranes

2,2,5,7,8-Pentamethyl-6-chromanol exhibits potent inhibition of lipid peroxidation with an IC₅₀ of 170.0 nM in a ferrous salt/ascorbate-induced lipid peroxidation assay using rat hepatocytes and Wistar rat liver microsomal membranes . In a related rat liver microsomal lipid peroxidation assay, the IC₅₀ was <0.1 µg/mL (<454 nM) . While direct comparator data for α-tocopherol or Trolox are not provided in the same dataset, these nanomolar IC₅₀ values establish PMC as a high-potency chain-breaking antioxidant suitable as a positive control.

Lipid Peroxidation Hepatoprotection Oxidative Stress Biomarkers

Androgen Receptor (AR) Signaling Modulation: Antiandrogen Activity in Prostate Carcinoma Cells

2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) exhibits antiandrogen activity in human prostate carcinoma cells, inhibiting androgen‑induced AR signaling [1]. This activity is distinct from the antioxidant function and is not observed with all vitamin E forms—α-tocopherol does not exhibit comparable AR antagonism. The compound has been advanced to clinical evaluation as APC‑100, an orally available AR antagonist, in a multicenter phase 1/2a dose‑escalation study in men with advanced prostate cancer [2].

Prostate Cancer Androgen Receptor Chemoprevention

Ox-LDL‑Induced RPE Cytotoxicity: PMC Prevents ROS Generation and Nrf2 Translocation in AMD Model

In an in vitro model of oxidized low‑density lipoprotein (ox‑LDL)‑induced damage to human retinal pigment epithelial (RPE) cells, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) exerted protection by blocking ROS generation, which prevented Nrf2 nuclear translocation and subsequent upregulation of stress‑responsive genes HMOX1 and NQO1 [1]. The study further demonstrated that continuous presence of PMC is required for optimal protection, establishing cellular pharmacokinetic parameters [1].

Age-Related Macular Degeneration Retinal Pigment Epithelium Ox‑LDL

Optimal Scientific and Industrial Applications for 2,2,5,7,8-Pentamethyl-6-chromanol


Prostate Cancer AR Signaling Research

Utilize 2,2,5,7,8-pentamethyl-6-chromanol (PMC, PMCol, APC‑100) as a dual‑function tool compound in prostate cancer cell line studies (e.g., LNCaP) to investigate androgen receptor antagonism independent of antioxidant effects. Unlike α-tocopherol, which lacks significant AR modulation, PMC demonstrates validated antiandrogen activity and has been evaluated in phase 1/2a clinical trials [1]. This makes PMC uniquely suited for experiments where both oxidative stress pathways and AR signaling are under investigation.

Platelet Aggregation and Cardiovascular Pharmacology

Employ PMC as a high‑potency positive control or tool compound in human platelet aggregation assays. PMC inhibits aggregation at 5–10 × lower concentrations than α-tocopherol [1], enabling dose‑response studies with reduced vehicle interference. This differential potency is critical for laboratories screening natural product extracts or synthetic libraries for antiplatelet activity.

Industrial Acrylic Monomer Stabilization

Incorporate 2,2,5,7,8-pentamethyl-6-chromanol as a polymerization inhibitor during the production, purification, and storage of acrylic acid and (meth)acrylic esters. Patent evidence confirms its superiority over α-tocopherol in preventing premature polymerization [1]. For procurement specialists in the specialty chemicals sector, PMC offers a more effective alternative to generic vitamin E–based stabilizers, potentially reducing inhibitor loading and improving monomer yield.

Neuronal Oxidative Stress and Excitotoxicity Models

Use PMC as the preferred antioxidant control in primary neuronal cultures exposed to glutamate or other excitotoxic insults. Comparative data show that PMC provides superior cytoprotection relative to the water‑soluble analog Trolox [1], likely due to enhanced membrane partitioning. For neuroscientists requiring a lipid‑soluble, membrane‑active antioxidant standard, PMC delivers greater sensitivity in detecting oxidative stress contributions.

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